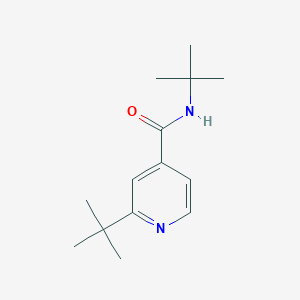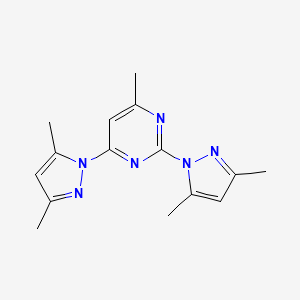![molecular formula C17H19F2N3S B5695082 N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea, commonly known as DEAPT, is a thiourea-based molecule that has been widely used in scientific research. DEAPT is a potent inhibitor of the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.
Wirkmechanismus
DEAPT inhibits the Notch signaling pathway by binding to the intracellular domain of Notch receptors, preventing their cleavage and subsequent activation. This leads to a decrease in downstream signaling events, including the expression of Notch target genes.
Biochemical and Physiological Effects:
DEAPT has been shown to have a range of biochemical and physiological effects. In cancer cells, DEAPT inhibits cell proliferation and induces apoptosis. In neural stem cells, DEAPT promotes differentiation and inhibits self-renewal. In endothelial cells, DEAPT inhibits angiogenesis and migration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DEAPT is its specificity for the Notch signaling pathway. This allows researchers to selectively target this pathway without affecting other signaling pathways. However, DEAPT has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, DEAPT has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for DEAPT research. One area of interest is the development of DEAPT derivatives with improved solubility and specificity. Another area of interest is the use of DEAPT in combination with other drugs to enhance its therapeutic potential. Finally, DEAPT could be used as a tool to study the role of the Notch pathway in various diseases, including cancer and neurodegenerative disorders.
Conclusion:
DEAPT is a thiourea-based molecule that has been widely used in scientific research as a tool to study the Notch signaling pathway. DEAPT has a range of biochemical and physiological effects and has shown promise as a therapeutic agent in various diseases. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
DEAPT can be synthesized by reacting 4-(diethylamino)aniline with 2,4-difluorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields DEAPT as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DEAPT has been extensively used in scientific research as a tool to study the Notch signaling pathway. The Notch pathway is involved in various cellular processes, including embryonic development, tissue homeostasis, and immune system function. Dysregulation of Notch signaling has been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(2,4-difluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3S/c1-3-22(4-2)14-8-6-13(7-9-14)20-17(23)21-16-10-5-12(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOJTHKOYDSXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-nitro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5695001.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-3-furamide](/img/structure/B5695019.png)
![2-chloro-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B5695033.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5695043.png)


![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)

